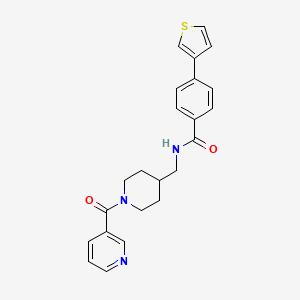
N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide presence in pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives would generally depend on their specific chemical structure and the functional groups present .
Result of Action
Piperidine derivatives have been found to have various pharmacological effects, including potential anti-tubercular activity .
Activité Biologique
N-((1-nicotinoylpiperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, with the CAS number 2034349-69-2, is a compound that has garnered attention for its potential biological activities. The structure includes functional groups typical of drug molecules, such as an amide bond and aromatic rings, which suggest it may interact with various biological targets. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C23H23N3O2S
- Molecular Weight : 405.52 g/mol
- IUPAC Name : N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
The compound's structure indicates potential interactions with receptors or enzymes, making it a candidate for drug development.
The compound is hypothesized to act as a ligand for specific receptors due to its structural features. The presence of the nicotinoyl and piperidine moieties suggests possible interactions with nicotinic acetylcholine receptors (nAChRs) and other related pathways.
Pharmacological Studies
Recent studies have explored the pharmacological effects of similar compounds, indicating that modifications in the piperidine structure can enhance binding affinity and selectivity for certain targets. For instance, compounds with similar piperidine structures have been shown to exhibit significant anti-nociceptive effects in animal models, suggesting that this compound could have analgesic properties .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that:
- Altering Substituents : Changing the thiophenyl group can significantly affect the potency and selectivity of the compound toward its biological targets.
- Binding Affinity : Compounds designed with similar core structures have demonstrated varying degrees of affinity for opioid receptors, indicating that modifications can lead to desired therapeutic profiles .
In Vivo Studies
In vivo studies using animal models have reported that compounds structurally related to this compound show promising results in pain management:
- Tail-Flick Test : This test has been used to evaluate anti-nociceptive effects, where compounds exhibited significant reductions in pain response at specific dosages .
Data Table: Comparative Analysis of Similar Compounds
Propriétés
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-22(19-5-3-18(4-6-19)21-9-13-29-16-21)25-14-17-7-11-26(12-8-17)23(28)20-2-1-10-24-15-20/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWBVTCZDIAQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














